REACTION_CXSMILES
|
CO[C:3](=[O:12])[CH2:4][CH2:5][CH:6]1[CH2:10][CH2:9][C:8](=[O:11])[NH:7]1.O.[OH-].[Na+].Cl>CO>[CH2:5]1[CH:6]2[N:7]([C:8](=[O:11])[CH2:9][CH2:10]2)[C:3](=[O:12])[CH2:4]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CCC1NC(CC1)=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
151 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue containing 5-oxo-2-pyrrolidinepropanoic acid
|
Type
|
TEMPERATURE
|
Details
|
is heated at 98°-100° C. for 24 hours with 200 ml of acetic anhydride
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The sodium chloride is removed by filtration
|
Type
|
CUSTOM
|
Details
|
after the acetic anhydride reaction
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is then concentrated at reduced pressure and 200 ml of toluene
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Type
|
CUSTOM
|
Details
|
The dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione crystallizes
|
Type
|
CUSTOM
|
Details
|
is isolated by filtration
|
Type
|
CUSTOM
|
Details
|
The product is best purified by sublimation at 100° C.
|
Type
|
CUSTOM
|
Details
|
0.1 mm Hg or by recrystallization from ethanol
|
Type
|
CUSTOM
|
Details
|
to give melting point of 179°-182° C.
|
Name
|
|
Type
|
|
Smiles
|
C1CC(N2C(CCC12)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |